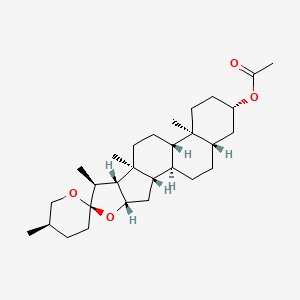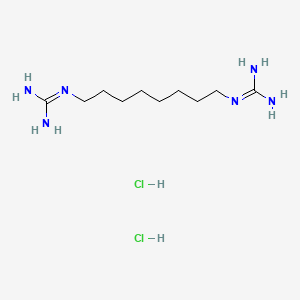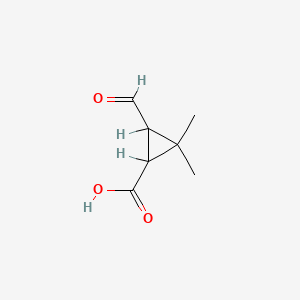![molecular formula C19H14Cl2S2 B1654683 1-Chloro-4-[(4-chlorophenyl)sulfanyl-phenylmethyl]sulfanylbenzene CAS No. 25850-55-9](/img/structure/B1654683.png)
1-Chloro-4-[(4-chlorophenyl)sulfanyl-phenylmethyl]sulfanylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[(Phenylmethylene)disulfanediyl]bis(4-chlorobenzene) is an organic compound with the molecular formula C19H14Cl2S2 It is characterized by the presence of two 4-chlorobenzene rings connected by a disulfide bridge and a phenylmethylene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(Phenylmethylene)disulfanediyl]bis(4-chlorobenzene) typically involves the reaction of 4-chlorobenzenethiol with benzyl chloride in the presence of a base such as sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1,1’-[(Phenylmethylene)disulfanediyl]bis(4-chlorobenzene) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The chlorine atoms on the benzene rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted benzene derivatives.
科学的研究の応用
1,1’-[(Phenylmethylene)disulfanediyl]bis(4-chlorobenzene) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1’-[(Phenylmethylene)disulfanediyl]bis(4-chlorobenzene) involves its interaction with various molecular targets. The disulfide bond can undergo redox reactions, which may affect the activity of enzymes and other proteins. The phenylmethylene group can interact with hydrophobic regions of biomolecules, influencing their structure and function.
類似化合物との比較
Similar Compounds
1,1’-[(Phenylmethylene)disulfanediyl]bis(4-bromobenzene): Similar structure but with bromine atoms instead of chlorine.
1,1’-[(Phenylmethylene)disulfanediyl]bis(4-fluorobenzene): Similar structure but with fluorine atoms instead of chlorine.
Uniqueness
1,1’-[(Phenylmethylene)disulfanediyl]bis(4-chlorobenzene) is unique due to the presence of chlorine atoms, which can influence its reactivity and interactions with other molecules
特性
CAS番号 |
25850-55-9 |
|---|---|
分子式 |
C19H14Cl2S2 |
分子量 |
377.4 g/mol |
IUPAC名 |
1-chloro-4-[(4-chlorophenyl)sulfanyl-phenylmethyl]sulfanylbenzene |
InChI |
InChI=1S/C19H14Cl2S2/c20-15-6-10-17(11-7-15)22-19(14-4-2-1-3-5-14)23-18-12-8-16(21)9-13-18/h1-13,19H |
InChIキー |
RBGYZNNNWNDJLA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(SC2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)Cl |
正規SMILES |
C1=CC=C(C=C1)C(SC2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)Cl |
Key on ui other cas no. |
25850-55-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[4-(trifluoromethyl)phenyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]methanone](/img/structure/B1654619.png)


![5-[(2,4-Dichloroanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1654622.png)
